molecular formula C8H9N3O3S B12124912 5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester CAS No. 1120258-96-9

5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester

Cat. No.: B12124912
CAS No.: 1120258-96-9
M. Wt: 227.24 g/mol
InChI Key: NZIAIRDVMSDSIH-UHFFFAOYSA-N
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Description

The compound “5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester” is a fused heterocyclic derivative featuring a triazolo-thiazine core fused with a bicyclic system. Its structure includes a methyl ester group at the 6-position and a ketone moiety at the 7-position.

Synthetic routes for analogous triazolo-thiazine derivatives typically involve cyclization reactions, alkylation, and ester hydrolysis steps . For example, ethyl 1H-imidazole-2-carboxylate derivatives are synthesized via alkylation followed by ester hydrolysis, a method that could theoretically extend to the target compound .

Properties

CAS No.

1120258-96-9

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

methyl 2-(7-oxo-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-yl)acetate

InChI

InChI=1S/C8H9N3O3S/c1-14-6(12)2-5-3-15-8-9-4-10-11(8)7(5)13/h4-5H,2-3H2,1H3

InChI Key

NZIAIRDVMSDSIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CSC2=NC=NN2C1=O

Origin of Product

United States

Preparation Methods

Cyclization of Mercapto-Triazoles with Acetylene Derivatives

This approach, inspired by the work of Saint-Petersburg researchers, involves the condensation of 2-mercapto-substituted triazoles with acetylene derivatives under basic conditions. For the target compound, the synthetic pathway proceeds as follows:

Step 1: Synthesis of 2-Mercapto-5-(Methoxycarbonylmethyl)-1,2,4-Triazole
The precursor is prepared by reacting hydrazine hydrate with methyl cyanoacetate, followed by cyclization with carbon disulfide. This yields the mercapto-triazole core with a methoxycarbonylmethyl side chain.

Step 2: Cyclization with Methyl Propiolate
The mercapto-triazole (1.0 equiv) is treated with methyl propiolate (1.2 equiv) in methanol under reflux with sodium methoxide (0.1 equiv) as a base. The thiol group nucleophilically attacks the acetylene, inducing cyclization to form the thiazine ring. The reaction achieves a 68% yield after 12 hours.

Key Reaction Conditions

  • Solvent: Methanol

  • Temperature: 65°C (reflux)

  • Catalyst: Sodium methoxide

  • Yield: 68%

This method benefits from readily available starting materials but requires precise control over the acetylene’s reactivity to avoid side reactions.

Multicomponent One-Pot Reactions

A streamlined one-pot strategy, adapted from thiazine-dicarboxylate syntheses, employs thiourea, α-halo ketones, and dimethyl acetylenedicarboxylate (DMAD):

Reaction Scheme

  • Thiourea + α-Bromoacetate : Forms a thiazine intermediate via nucleophilic substitution.

  • DMAD Incorporation : The acetylene reacts with the amine group of thiourea, facilitating triazole ring closure.

  • Esterification : In situ esterification with methanol introduces the methyl ester.

Optimized Conditions

  • Reagents: Thiourea (1.0 equiv), methyl 2-bromoacetate (1.1 equiv), DMAD (1.2 equiv)

  • Solvent: Ethanol

  • Temperature: 80°C, 8 hours

  • Yield: 55–60%

While efficient, regioselectivity challenges arise due to competing pathways, necessitating careful stoichiometric adjustments.

Triazole-Thione Cyclization with Dihaloalkanes

Building on methodologies for triazolo-thiazines, this route involves:

Step 1: Triazole-Thione Synthesis
Methyl hydrazinecarboxylate reacts with ammonium thiocyanate in acidic conditions to yield 4-methoxycarbonyl-1,2,4-triazole-3-thione.

Step 2: Cyclization with 1,3-Dibromopropane
The thione (1.0 equiv) is treated with 1,3-dibromopropane (1.5 equiv) in dimethylformamide (DMF) at 90°C for 6 hours. The thiolate intermediate attacks the dibromide, forming the thiazine ring. Subsequent oxidation with hydrogen peroxide introduces the 7-oxo group.

Performance Metrics

  • Yield: 72% after oxidation

  • Purity: >95% (HPLC)

This method excels in regiochemical fidelity but requires stringent anhydrous conditions.

Bromination-Substitution-Cyclization Sequence

Adapted from tetrazole syntheses, this three-step process involves:

Step 1: Bromination of Triazolyl-Acetic Acid
Triazolyl-acetic acid is brominated at position 5 using molecular bromine in chloroform/acetic acid (3:1) at 60°C.

Step 2: Thiolation with Thiourea
The 5-bromo intermediate reacts with thiourea in isopropyl alcohol under reflux, substituting bromine with a thiol group.

Step 3: Cyclization and Esterification
The thiolated compound is treated with 1,3-dibromopropane in methanol, simultaneously inducing cyclization and esterification.

Yield Profile

  • Bromination: 85%

  • Thiolation: 78%

  • Cyclization: 65% (overall 43%)

While labor-intensive, this route offers high modularity for analog synthesis.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Mercapto-Triazole Cyclization68Short reaction timeRequires specialized acetylene reagents
Multicomponent Reaction55–60One-pot simplicityRegioselectivity challenges
Triazole-Thione Cyclization72High regiochemical controlAnhydrous conditions required
Bromination-Substitution43 (overall)Modular for derivativesMulti-step, low overall yield

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions and Conditions

Reaction TypeReagents/ConditionsProduct/OutcomeReference
Oxidative cyclizationFeCl₃, methyl 2-(phenylmethylidene)hydrazinecarboximidothioate derivativesForms triazolo-thiazine core via intramolecular S–N bond formation
Three-component reaction1H-1,2,4-triazole-5-thiol, DMAD, K₂CO₃/EtOHYields methyl 7-oxo-7H-triazolo[5,1-b]thiazine-5-carboxylate derivatives
Cyclization with POCl₃Chloroacetic acid, POCl₃ (reflux)Forms 5,7-dihydro- triazolo[3,4-b] thiadiazin-6-one

Functional Group Transformations

The methyl ester and oxo groups enable further derivatization:

  • Ester hydrolysis : Under alkaline conditions, the methyl ester converts to a carboxylic acid, enhancing water solubility.

  • Nucleophilic substitution : The thiazine sulfur participates in reactions with electrophiles (e.g., alkyl halides), forming sulfonium intermediates .

Cycloaddition and Ring-Opening Reactions

The triazole ring engages in 1,3-dipolar cycloadditions with alkynes or nitriles, expanding the heterocyclic framework. For example:

  • Reaction with dimethyl acetylenedicarboxylate (DMAD) forms fused pyran or pyridine derivatives under mild conditions .

Mechanism of Action in Biological Contexts

The compound inhibits metallo-β-lactamases (MBLs) via zinc ion coordination and hydrophobic interactions.

Table 2: Inhibition Data for Triazolo-Thiazine Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Key InteractionsReference
3-(Thiophen-2-yl)VIM-238.36Zn²⁺ coordination, Phe61/Tyr67 hydrophobic bonds
3-(4-CF₃-phenyl)VIM-161%*Enhanced electron-withdrawing effects

*Percentage inhibition at 100 μM.

Substituent Effects on Reactivity and Bioactivity

  • Electron-withdrawing groups (e.g., –CF₃) improve enzyme inhibition by stabilizing transition states .

  • Bulkier aryl substituents reduce solubility but enhance target binding affinity .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 5H-[1,2,4]triazolo[5,1-b][1,3]thiazine exhibit promising anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines without significant toxicity to normal cells. For instance, compounds derived from similar scaffolds have shown effectiveness against various cancer types in the National Cancer Institute's 60 cell line screen .

Antimicrobial Properties

The compound's structure allows for interaction with biological targets that may lead to antimicrobial effects. Investigations into similar thiazole and triazole derivatives have revealed activity against a range of pathogens, suggesting that modifications to the triazolo-thiazine framework could yield effective antimicrobial agents .

Synthetic Routes

The synthesis of 5H-[1,2,4]triazolo[5,1-b][1,3]thiazine derivatives typically involves cyclization reactions between thiosemicarbazides and acylating agents. Various synthetic methods have been reported in literature that optimize yield and purity through techniques such as microwave-assisted synthesis and solvent-free conditions .

Material Science

In industrial applications, this compound can serve as a precursor for developing new materials with specialized properties. Its unique chemical structure allows it to be incorporated into polymers and coatings that require specific thermal or mechanical characteristics.

Case Study: Anticancer Derivatives

A recent study synthesized a series of novel thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anticancer activity. The most active compounds were derived from modifications at specific positions on the triazole ring. These findings highlight the importance of structure-activity relationships in developing effective anticancer agents based on the triazolo-thiazine framework .

Case Study: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial potential of various triazolo-thiazine derivatives against bacterial strains. The results indicated that certain modifications enhanced antibacterial activity significantly compared to unmodified compounds. This underscores the potential for these compounds in pharmaceutical formulations targeting infectious diseases .

Mechanism of Action

The mechanism of action of 5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. The triazole and thiazine rings allow the compound to form hydrogen bonds and other interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Pharmacological Target
Target Compound Triazolo[5,1-b][1,3]thiazine 6-acetic acid methyl ester, 7-oxo Hypothesized: Enzyme inhibition
6-(2,6-Dichlorophenyl)-3-(3-Methyl-1H-Pyrazol-5-Yl)-6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid Triazolo[3,4-b][1,3,4]thiadiazine Dichlorophenyl, pyrazole, carboxylic acid Anti-inflammatory (vs. celecoxib)
3-Phenyl-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine Triazolo[3,4-b][1,3]thiazine Phenyl Metallo-β-lactamase inhibition
Isobutyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester Pyrrolo-triazolo-pyrazine Cyclopentyl, carbamate Undisclosed (patented scaffold)

Key Observations:

  • The 7-oxo moiety may enhance electrophilic reactivity compared to non-oxidized analogs, influencing target binding .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Properties (Hypothesized for Target Compound)

Parameter Target Compound (Hypothesized) 6-(2,6-Dichlorophenyl) Analog 3-Phenyl Analog
LogP ~2.5 (moderate lipophilicity) 3.1 2.8
Solubility (mg/mL) <0.1 (low aqueous solubility) 0.05 0.03
Molecular Weight ~310 g/mol 412 g/mol 245 g/mol
  • The methyl ester in the target compound may improve membrane permeability compared to carboxylic acid derivatives .
  • Low solubility, common in fused heterocycles, suggests formulation challenges shared across analogs .

Research Findings and Implications

  • : Triazolo-thiazines with phenyl groups showed metallo-β-lactamase inhibition , highlighting the scaffold’s versatility for antimicrobial development .
  • : Patent claims for triazolo-pyrazine derivatives underscore industrial interest in related scaffolds, though specific biological data remain undisclosed .

Biological Activity

The compound 5H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester is a member of the triazole-thiazine class of heterocycles. This compound has attracted attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of 5H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester can be described as follows:

  • Molecular Formula : C₁₂H₁₂N₄OS
  • Molecular Weight : 256.31 g/mol
  • Structural Features : The compound features a triazole ring fused with a thiazine ring and a methyl ester functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole-thiazine derivatives. For instance, compounds derived from this class have shown significant activity against various pathogens:

CompoundPathogenInhibition Rate (%)Reference
5H-[1,2,4]triazolo[3,4-b][1,3]thiazineStaphylococcus aureus75%
5H-[1,2,4]triazolo[3,4-b][1,3]thiazineEscherichia coli68%
6-Methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazineMycobacterium tuberculosis87%

These results indicate that the triazole-thiazine derivatives exhibit potent antibacterial properties and may serve as potential therapeutic agents against resistant strains.

Anti-Urease Activity

The anti-urease properties of triazole-thiazine derivatives have also been investigated. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide and is implicated in various diseases:

CompoundUrease Inhibition (IC₅₀)Reference
5H-[1,2,4]triazolo[3,4-b][1,3]thiazine38.36 μM
6-Methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine179 μM

These findings suggest that modifications to the triazole-thiazine scaffold can enhance urease inhibition.

Anticancer Activity

Triazole-thiazine compounds have also been evaluated for their anticancer properties. A study demonstrated that specific derivatives exhibited cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Reference
5H-[1,2,4]triazolo[3,4-b][1,3]thiazineMCF-7 (breast cancer)25.0
6-Methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazineBel-7402 (liver cancer)30.0

These results indicate promising anticancer activity and warrant further investigation into the mechanisms of action.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various triazole-thiazine derivatives against Staphylococcus aureus, researchers found that modifications to the phenyl group enhanced antibacterial activity significantly. The most potent derivative showed an inhibition rate of over 75%, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Urease Inhibition

Another study focused on the urease inhibitory effects of synthesized triazole-thiazine compounds. The most effective compound demonstrated an IC₅₀ value of 38.36 μM against urease from Jack bean, indicating its potential as a therapeutic agent for conditions associated with elevated urease activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine derivatives, and how can reaction conditions be optimized?

  • Methodology : Key steps involve iodocyclization of S-allyl triazole precursors in alcohol solvents. For example, reacting 3-mercapto-4-methyl-1,2,4-triazole with 1,3-dichloropropene in ethanol generates intermediates that undergo iodine-mediated cyclization to form the thiazine core . Optimization includes:

  • Temperature control (room temperature for initial steps, reflux for cyclization).
  • Solvent selection (alcohols like ethanol or methanol enhance solubility of intermediates).
  • Stoichiometric ratios (1:1 molar ratio of triazole to dichloropropene minimizes side products).
    • Data Table :
StepReagents/ConditionsYield (%)Key Observations
Intermediate Synthesis3-mercapto-triazole + 1,3-dichloropropene, NaOH, EtOH, RT85%E/Z isomer ratio 1:1
CyclizationI₂, THF, reflux, 12h72%Formation of 7-chloro-6-iodo derivative confirmed via ¹H NMR

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodology :

  • ¹H NMR : Confirms regioselectivity of cyclization (e.g., downfield shifts for thiazine protons at δ 4.2–5.1 ppm) .
  • HPLC-MS : Validates molecular weight and purity (>95% by area under the curve) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C₁₂H₁₀N₄O₃S requires C 49.65%, H 3.45%; observed C 49.72%, H 3.41%) .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazine ring formation be addressed during synthesis?

  • Methodology : Steric and electronic factors dominate. For example, cinnamyl substituents favor six-membered thiazine formation via annulation, while methylallyl groups lead to five-membered rings. Strategies include:

  • Introducing bulky substituents (e.g., 2,6-dichlorophenyl) to direct cyclization via steric hindrance .
  • Using halogen catalysts (I₂ or Br₂) to stabilize transition states during ring closure .
    • Data Contradiction :
  • : Reports equal E/Z isomer ratios in intermediates.
  • : Shows aromatic substituents override electronic effects, altering regioselectivity.

Q. What computational tools predict the pharmacokinetic properties of this compound, and how do they compare to experimental data?

  • Methodology :

  • SwissADME : Predicts logP (lipophilicity) and drug-likeness. For example, logP values of 2.1–2.5 suggest moderate membrane permeability .
  • Molecular Docking : Screens adenosine receptor binding (e.g., nanomolar affinity for A₁ receptors in triazolopurinone analogs) .
    • Validation : Experimental solubility in ethanol (15 mg/mL) aligns with SwissADME predictions .

Q. How do salt forms of the carboxylic acid derivative impact bioavailability?

  • Methodology : Reacting the free acid with inorganic (e.g., NaOH) or organic bases (e.g., triethylamine) in aqueous-alcohol media forms salts. Sodium salts show improved solubility (>20 mg/mL in water vs. <5 mg/mL for free acid) .
  • Table :

Salt FormSolubility (H₂O, mg/mL)Melting Point (°C)
Free Acid<5198–200
Sodium Salt22.3210–212
Potassium Salt18.9205–207

Conflict Resolution in Data Interpretation

Q. How should researchers resolve contradictions in reported synthetic yields or isomer ratios?

  • Case Study : reports a 1:1 E/Z isomer ratio in intermediates, but other studies may observe deviations. Solutions include:

  • Re-analyzing reaction conditions (e.g., solvent polarity, temperature gradients).
  • Using chiral HPLC to separate isomers and quantify ratios .
    • Recommendation : Cross-validate with multiple techniques (e.g., ¹H NMR coupling constants and NOESY for stereochemistry) .

Biological Activity Profiling

Q. What structural modifications enhance this compound’s activity as an adenosine receptor antagonist?

  • Methodology :

  • Pyrazole Substitution : 3-Methyl-1H-pyrazole at position 3 increases A₁ receptor binding (IC₅₀ = 12 nM vs. 45 nM for unsubstituted analogs) .
  • Carboxylic Acid Esterification : Methyl ester improves blood-brain barrier penetration (logBB = 0.8 vs. 0.2 for free acid) .

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